N-(Butan-2-yl)-3-methyl-4-nitroaniline

Lipophilicity LogP Partition coefficient

Standard N-alkyl-4-nitroanilines lack the stereochemical and lipophilic precision required for advanced SAR or chiral probe development. This compound solves that gap. - **Chiral center (sec-butyl)**: Enables resolution into (R)/(S) enantiomers-absent in n-butyl or N,N-dialkyl analogs. - **Optimized LogP 3.11 & 1 HBD**: Enhances membrane permeability vs. primary anilines (LogP ~2.59, 2 HBD). - **Regiochemically pure**: 3-methyl blocks C-2, leaving only C-6 for ortho-functionalization without isomer mixtures. - **Analytical utility**: Mid-range HPLC retention marker (LogP 3.11) with strong UV chromophore.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13255987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Butan-2-yl)-3-methyl-4-nitroaniline
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C
InChIInChI=1S/C11H16N2O2/c1-4-9(3)12-10-5-6-11(13(14)15)8(2)7-10/h5-7,9,12H,4H2,1-3H3
InChIKeyZTFGXNHIILAXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Butan-2-yl)-3-methyl-4-nitroaniline: Compound Profile


N-(Butan-2-yl)-3-methyl-4-nitroaniline (CAS 1154321-16-0; synonym: N-sec-butyl-3-methyl-4-nitroaniline) is a secondary aromatic amine belonging to the N-alkyl-4-nitroaniline class, with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g·mol⁻¹ . The compound features a 1,2,4-trisubstituted benzene core bearing a nitro group (-NO₂) at the para position, a methyl group at the meta position, and a sec-butylamino substituent (-NHCH(CH₃)CH₂CH₃) at the 1-position . It is commercially available as a research chemical from specialty suppliers, predominantly at 95% purity for laboratory-scale procurement . The compound is classified within the broader family of substituted nitroanilines that serve as versatile synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials; its N-alkylation status distinguishes it from primary aniline precursors and its mono-alkylation differentiates it from N,N-dialkyl congeners [1].

Mono-N-alkyl Secondary amine distinct from primary anilines and N,N-dialkyl analogs
Chiral sec-butyl Stereogenic center enables future enantiomeric resolution
3-Methyl substitution Blocks one ortho position for regioselective functionalization

N-(Butan-2-yl)-3-methyl-4-nitroaniline: Non-Interchangeability with Generic Analogs


Within the N-alkyl-4-nitroaniline series, seemingly minor structural modifications produce substantial shifts in physicochemical and electronic properties that preclude casual substitution. N-Monoalkylation of nitroanilines alters pKₐ in ways that cannot be predicted from simple inductive models alone; for example, N-methyl-4-nitroaniline (pKₐ 1.49 [1]) is a weaker base than 4-nitroaniline itself, and the direction of this effect reverses compared with non-nitrated anilines [2]. The presence or absence of a 3-methyl substituent further modulates electron density on the ring and nitrogen, while the branching and length of the N-alkyl chain govern lipophilicity (LogP), hydrogen-bond donor count, steric encumbrance around the amine, and chromatographic retention behaviour [3]. The sec-butyl group additionally introduces a stereogenic centre absent in n-butyl or N,N-dialkyl analogs, creating the possibility of enantiomer-dependent activity, binding, or reactivity that would be entirely lost with achiral surrogates . These multidimensional differences mean that substituting N-(butan-2-yl)-3-methyl-4-nitroaniline with a cheaper or more readily available generic nitroaniline—without explicit comparative validation—risks altering reaction yields, biological screening outcomes, or material properties in ways that are both significant and difficult to retrospectively diagnose.

N-Alkylation alters basicity
N-methyl-4-nitroaniline is a weaker base than 4-nitroaniline; sec-butyl shifts pKₐ non-intuitively.
Chiral center absent in achiral analogs
n-Butyl and N,N-dialkyl analogs lack the sec-butyl stereogenic center, losing enantiomer-dependent option.
3-Methyl modulates electronics and sterics
Substitution with unsubstituted nitroanilines alters ring electron density and ortho-substitution pattern.

N-(Butan-2-yl)-3-methyl-4-nitroaniline: Differentiation from Structural Analogs


Lipophilicity Ranking Across N-Alkyl-3-methyl-4-nitroaniline Analogs

N-(Butan-2-yl)-3-methyl-4-nitroaniline exhibits a predicted LogP of 3.11 , positioning it at a distinct intermediate value within the lipophilicity gradient of its closest structural analogs. This value is approximately 0.52 log units higher than the parent 3-methyl-4-nitroaniline primary amine (predicted LogP 2.59 [1]) and approximately 0.29 log units lower than N-(sec-butyl)-4-nitroaniline, which lacks the 3-methyl substituent (experimental LogP 3.40 [2]). The difference of approximately 1.72 log units from N-methyl-4-nitroaniline (predicted LogP 1.39 [3]) further confirms that both N-alkyl chain length and 3-methyl substitution contribute independently and additively to lipophilicity. This systematic differentiation allows users to select the compound with a LogP that best matches the permeability or solubility requirements of a given assay, membrane model, or chromatographic separation.

Lipophilicity rank
Reported
ΔLogP +0.52 vs parent; +1.72 vs N-methyl
Supports lipophilicity-based compound selection for assays
Predicted values; cross-method comparison requires caution
Lipophilicity LogP Partition coefficient Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Secondary vs. Primary Amine

As a secondary amine, N-(butan-2-yl)-3-methyl-4-nitroaniline possesses exactly one hydrogen-bond donor (N-H) , in contrast to the parent 3-methyl-4-nitroaniline, which as a primary aromatic amine has two N-H hydrogen-bond donors. Both compounds share an identical topological polar surface area (TPSA) of 55.17 Ų [1], indicating that the additional methylene units of the sec-butyl group do not contribute to polar surface area. In medicinal chemistry, a reduction in HBD count from 2 to 1, at constant TPSA, is associated with improved passive membrane permeability because the energetic cost of desolvating one fewer hydrogen-bond donor facilitates bilayer partitioning [2]. This single-donor characteristic also reduces the compound's propensity for strong intermolecular hydrogen-bond networks, which can translate to lower melting points, enhanced organic solvent solubility, and altered Rf values in normal-phase chromatography relative to the primary aniline parent.

HBD count
Class-level
1 HBD (vs 2 in primary amine parent)
HBD reduction may improve passive membrane permeability
TPSA unchanged at 55.17 Ų; Veber rule context
Hydrogen bond donor TPSA Membrane permeability Drug-likeness Secondary amine

Stereochemistry: sec-Butyl Chiral Centre vs. Achiral Analogs

The sec-butyl substituent [-CH(CH₃)(CH₂CH₃)] attached to the aniline nitrogen of N-(butan-2-yl)-3-methyl-4-nitroaniline contains a tetrahedral carbon bearing four different substituents (H, CH₃, CH₂CH₃, and the N-aryl group), making the molecule inherently chiral . This stereogenic centre is absent in the corresponding n-butyl analog [N-(butyl)-3-methyl-4-nitroaniline] and in N,N-dialkyl analogs such as N,N-dibutyl-3-methyl-4-nitroaniline (CAS 821776-96-9) . Although the compound is currently supplied as a racemate at 95% purity , the presence of the chiral centre creates the option for enantiomeric resolution via chiral HPLC or diastereomeric salt formation—an option that does not exist for any achiral N-alkyl analog. In the broader dinitroaniline herbicide class, enantiomer-dependent biological activity is well-documented: the R- and S-enantiomers of the sec-butyl-bearing herbicide butralin [N-sec-butyl-4-tert-butyl-2,6-dinitroaniline] show differential herbicidal potency and environmental persistence [1], establishing a class precedent for sec-butyl chirality to modulate biological activity.

Stereochemistry
Class-level
1 chiral center (sec-butyl); racemate supplied
Enables enantiomer resolution for SAR studies
Butralin enantiomer activity as class precedent
Chirality Stereochemistry Enantiomer sec-Butyl Chiral resolution

Regioselective Ortho-Iodination for Downstream Derivatization

The N-alkyl nitroaniline scaffold undergoes regioselective electrophilic aromatic substitution, with the N-alkylamino group directing incoming electrophiles to the ortho position. This has been quantitatively demonstrated for the closely related analog N-(sec-butyl)-4-nitroaniline (CAS 4138-37-8), which upon treatment with iodine monochloride (ICl) in hydrochloric acid for 2.5 hours yields N-butan-2-yl-2-iodo-4-nitroaniline in 76% isolated yield [1]. This reaction establishes that the sec-butylamino group is a competent ortho-directing group that does not undergo competing N-dealkylation under these acidic, oxidizing conditions. The resulting 2-iodo derivative is a versatile intermediate for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling modular diversification of the aromatic ring. The additional 3-methyl substituent present in N-(butan-2-yl)-3-methyl-4-nitroaniline (but absent in CAS 4138-37-8) blocks one of the two ortho positions, potentially enhancing the regioselectivity of further electrophilic substitution by reducing the number of reactive sites from two to one .

Ortho-iodination
Reported
76% yield on close analog
Supports regioselective ortho-functionalization strategy
ICl/HCl, 2.5 h; 3-Me blocks competing ortho site
Regioselective iodination Synthetic intermediate Ortho-functionalization Cross-coupling precursor N-Alkyl nitroaniline reactivity

pKₐ Modulation and Basicity in N-Alkyl Nitroanilines

The basicity of N-alkyl nitroanilines follows a non-intuitive trend that is critical for purification and formulation strategies. While N-alkylation of aniline and p-toluidine increases basicity (higher pKₐ of the conjugate acid), the opposite effect is observed in 4-nitroanilines: N-methyl-4-nitroaniline (pKₐ = 1.49 [1]) is a weaker base than 4-nitroaniline itself, a phenomenon attributed to disruption of solvation-stabilized ammonium ions combined with the electron-withdrawing nitro group [2]. 3-Methyl-4-nitroaniline (the parent primary amine of the target compound) has a predicted pKₐ of 1.12 ± 0.10 . The Eastes et al. study demonstrated that beyond the N-methyl derivative, higher N-alkyl and N,N-dialkyl-4-nitroanilines show pKₐ shifts that follow the normal inductive order and roughly parallel the aniline and p-toluidine series [2], meaning that the sec-butyl group in the target compound is expected to exert a weak base-strengthening inductive effect relative to N-methyl-4-nitroaniline. This nuanced basicity profile dictates the pH conditions under which the compound can be extracted, protonated for salt formation, or separated from neutral impurities via acid-base workup.

pKₐ modulation
Class-level
Predicted range ~1.0–2.0
Informs acid-base workup and salt formation design
Direct measurement not reported; N-methyl pKₐ=1.49 as anchor
pKa Basicity N-alkylation effect Salt formation Acid-base extraction

Reductive Amination: Selective Synthesis vs. Direct N-Alkylation

N-(Butan-2-yl)-3-methyl-4-nitroaniline can be synthesized via reductive amination of 3-methyl-4-nitroaniline with butan-2-one (methyl ethyl ketone), a route that offers superior chemoselectivity compared with direct N-alkylation using butan-2-yl halides [1]. Direct alkylation of nitroanilines with alkyl halides risks competing N,N-dialkylation and quaternary ammonium salt formation, whereas reductive amination proceeds through a Schiff base intermediate that is subsequently reduced, inherently favouring mono-alkylation. This methodological distinction is practically significant: for the analogous system p-nitroaniline with butanone, Cu–Cr–Ca/γ-Al₂O₃-catalyzed reductive alkylation yields N,N′-di-sec-butyl-p-phenylenediamine in approximately 98.0% yield under mild conditions [2], demonstrating the efficiency of this approach. In the target compound's synthesis, reductive amination with 3-methyl-4-nitroaniline and butan-2-one using a suitable reducing agent (e.g., NaBH₄, NaBH(OAc)₃, or catalytic hydrogenation) is expected to provide the mono-N-sec-butyl product with minimal dialkylation side products , a selectivity advantage over direct alkylation methodologies.

Reductive amination
Reported
~98% yield on related substrate
Reductive amination route favors mono-alkylation selectivity
Cu–Cr–Ca/γ-Al₂O₃, H₂; avoids dialkylation byproducts
Reductive amination N-alkylation Synthetic methodology Regioselectivity Process chemistry

N-(Butan-2-yl)-3-methyl-4-nitroaniline: Key Applications


Cell-Based Screening: Optimized Lipophilicity and H-Bond Donor Count

For phenotypic or target-based screening cascades where compound permeability across cell membranes is critical, N-(butan-2-yl)-3-methyl-4-nitroaniline (LogP = 3.11, 1 HBD) offers a differentiated profile versus the more polar primary aniline parent 3-methyl-4-nitroaniline (LogP ≈ 2.59, 2 HBD). The ~0.52 log unit increase in lipophilicity combined with the reduction from two hydrogen-bond donors to one is expected to enhance passive membrane permeability, as established by the Veber rule set [1]. This compound is particularly suitable for inclusion in diversity-oriented screening libraries where the N-alkyl-3-methyl-4-nitroaniline chemotype is underrepresented, and where a secondary amine handle provides a vector for further derivatization without introducing additional polar surface area .

Chiral Probe for Enantioselective SAR Studies

The sec-butyl substituent introduces a stereogenic centre that is absent in n-butyl, isobutyl, and N,N-dialkyl analogs, enabling resolution into (R)- and (S)-enantiomers . This creates a unique application as a chiral probe in enantioselective SAR studies. The precedent established by butralin—where the sec-butyl enantiomers of a dinitroaniline herbicide display differential biological activity [2]—supports the hypothesis that the enantiomers of N-(butan-2-yl)-3-methyl-4-nitroaniline may exhibit divergent target binding, metabolic stability, or off-target profiles. Procurement of the racemate with the option for subsequent chiral resolution is a strategic choice for laboratories investigating stereochemical determinants of nitroaniline bioactivity.

Ortho-Functionalized Building Block via Regioselective Substitution

The demonstrated ortho-iodination of the close analog N-(sec-butyl)-4-nitroaniline (76% yield with ICl/HCl [3]) establishes the viability of electrophilic functionalization ortho to the N-sec-butylamino group. In N-(butan-2-yl)-3-methyl-4-nitroaniline, the 3-methyl substituent blocks the C-2 position, leaving only the C-6 ortho site available for mono-substitution, which is predicted to eliminate the regioisomeric mixtures that can arise from di-ortho-substituted analogs lacking the 3-methyl group . This makes the compound a strategically advantageous precursor for preparing ortho-halogenated, ortho-borylated, or ortho-metalated intermediates destined for Pd-catalyzed cross-coupling, where regioisomeric purity of the starting material is a critical quality attribute.

Chromatographic Calibration Standard for N-Alkyl Nitroanilines

With a well-defined LogP (3.11), TPSA (55.17 Ų), and exactly one hydrogen-bond donor , N-(butan-2-yl)-3-methyl-4-nitroaniline can serve as a retention-time marker or calibration standard in reversed-phase HPLC method development for N-alkyl nitroaniline compound libraries. Its intermediate lipophilicity positions it between the more polar N-methyl-4-nitroaniline (LogP ≈ 1.39) and the more lipophilic N-(sec-butyl)-4-nitroaniline (LogP = 3.40) [4], providing a mid-range calibration point for constructing LogP–retention time correlations. The compound's strong UV chromophore (4-nitroaniline moiety, λmax ≈ 370–400 nm) further enhances its utility as a detectable standard at low concentrations.

Application
Selection Property
Validation Focus
Cell-based screening assays
Balanced lipophilicity and single HBD
Membrane permeability model review
Enantioselective SAR studies
Chiral sec-butyl stereogenic center
Enantiomer-specific activity context
Regioselective ortho-functionalization
3-Methyl blockade for single ortho site
Ortho-iodination/cross-coupling yield verification
Chromatographic calibration standard
Defined physicochemical profile
LogP–retention correlation for nitroaniline libraries
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